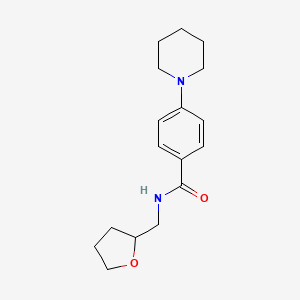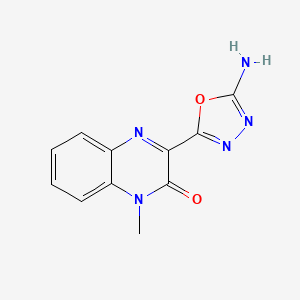![molecular formula C25H23N3O3S2 B4615876 N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-butoxybenzamide](/img/structure/B4615876.png)
N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-butoxybenzamide
Overview
Description
Synthesis Analysis
Synthesis involves the benzoylation of 2-aminobenzothiazole using specific benzoyl chloride derivatives. A study demonstrates the synthesis of a related heterocyclic organic compound, N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide, through a similar process, indicating a methodology that could be applied to our compound of interest (Prabukanthan et al., 2020).
Molecular Structure Analysis
The molecular structure has been characterized through techniques such as single crystal X-ray diffraction and DFT calculations. Studies on similar benzothiazole derivatives reveal insights into their molecular geometry, bond lengths, angles, and the influence of intermolecular interactions on molecular structure (Karabulut et al., 2014).
Chemical Reactions and Properties
Chemical reactions, including C-H bond functionalization, are crucial for further modifications and applications of the compound. Research on similar molecules highlights the potential for metal-catalyzed reactions due to structural motifs present in these compounds (Al Mamari et al., 2019).
Physical Properties Analysis
The physical stability, crystal growth, and optical properties are significant for the application of this compound. The stability up to certain temperatures and the second harmonic generation (SHG) efficiency are particularly notable, indicating potential for nonlinear optical materials (Prabukanthan et al., 2020).
Scientific Research Applications
Antitumor Applications
Benzothiazoles, including derivatives similar to N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-butoxybenzamide, have been investigated for their potent and selective antitumor properties. These compounds have shown selective growth inhibitory properties against human cancer cell lines, with significant activity observed in breast cancer cell lines MCF-7 and T-47D. The antitumor activity of these compounds is linked to their metabolic oxidation, which is crucial for their mode of action. For instance, 2-(4-Aminophenyl)benzothiazoles have been converted to C- and N-hydroxylated derivatives to investigate the role of metabolic oxidation in their anticancer activity (Kashiyama et al., 1999). Furthermore, novel derivatives of 2-(4-aminophenyl)benzothiazoles bearing different heterocyclic rings have been synthesized and evaluated for their antitumor activity, revealing considerable activity against some cancer cell lines (Yurttaş et al., 2015).
Antimicrobial Applications
Hydroxy-substituted benzothiazole derivatives have been synthesized and shown to exhibit potent antibacterial activity against Streptococcus pyogenes. This highlights the potential of benzothiazole derivatives, including those related to the specified compound, in antimicrobial applications (Gupta, 2018).
Material Science Applications
In the field of material sciences, benzothiazole derivatives have been studied for their optical, thermal, and non-linear optical (NLO) properties. For instance, heterocyclic organic compound N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide was synthesized, characterized, and found to exhibit significant NLO properties, indicating its potential in material science applications (Prabukanthan et al., 2020).
properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-3-butoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S2/c1-2-3-13-31-18-8-6-7-16(14-18)23(30)28-25(32)26-17-11-12-21(29)19(15-17)24-27-20-9-4-5-10-22(20)33-24/h4-12,14-15,29H,2-3,13H2,1H3,(H2,26,28,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVODGYSYPLMAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-dimethylphenyl)-5-{[2-(methylthio)-5-pyrimidinyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4615795.png)


![4-(4-tert-butylphenyl)-2-[(2,6-difluorobenzoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B4615807.png)
![N-(2-fluorophenyl)-2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4615816.png)
![ethyl 4-[4-(4-methoxyphenoxy)butanoyl]-1-piperazinecarboxylate](/img/structure/B4615825.png)
![N-allyl-2-[4-(4-chloro-2-methylphenoxy)butanoyl]hydrazinecarbothioamide](/img/structure/B4615826.png)
![ethyl 2-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B4615835.png)

![N-[4-(acetylamino)phenyl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4615858.png)

![3-{[(phenylthio)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4615868.png)

![methyl 3-chloro-6-[({2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4615874.png)